3-(1-(3-(Pyridin-2-yloxy)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione

Description

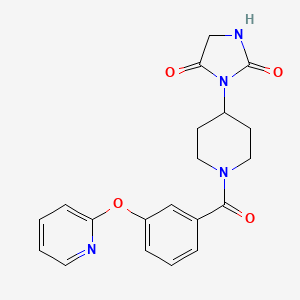

3-(1-(3-(Pyridin-2-yloxy)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione is a heterocyclic compound featuring an imidazolidine-2,4-dione core linked to a piperidin-4-yl group and a 3-(pyridin-2-yloxy)benzoyl moiety. The imidazolidine-dione scaffold is known for its hydrogen-bonding capacity, which is critical in pharmacological interactions. The pyridin-2-yloxy group introduces aromatic and electronic diversity, while the piperidine ring may enhance conformational flexibility and bioavailability.

Properties

IUPAC Name |

3-[1-(3-pyridin-2-yloxybenzoyl)piperidin-4-yl]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O4/c25-18-13-22-20(27)24(18)15-7-10-23(11-8-15)19(26)14-4-3-5-16(12-14)28-17-6-1-2-9-21-17/h1-6,9,12,15H,7-8,10-11,13H2,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQZYFXGFUFRRRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)CNC2=O)C(=O)C3=CC(=CC=C3)OC4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound “3-(1-(3-(Pyridin-2-yloxy)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione” is a complex molecule that contains both imidazole and piperidine moieties. Imidazole and piperidine derivatives are known to have a broad range of biological activities and are present in many pharmaceuticals. .

Mode of Action

It’s known that imidazole and piperidine derivatives can interact with various biological targets due to their broad range of chemical and biological properties. The specific interactions of this compound with its targets would depend on the structure of the compound and the nature of the target.

Biochemical Pathways

Imidazole and piperidine derivatives are known to affect various biochemical pathways due to their broad range of biological activities. The specific pathways affected by this compound would depend on its targets and mode of action.

Result of Action

Imidazole and piperidine derivatives are known to have various biological effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities. The specific effects of this compound would depend on its targets, mode of action, and the biochemical pathways it affects.

Biochemical Analysis

Biochemical Properties

The full name compound, as an imidazole derivative, may interact with various enzymes, proteins, and other biomolecules. Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities

Cellular Effects

The full name compound may have various effects on cellular processes. As an imidazole derivative, it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of the full name compound involves its interactions at the molecular level. It may bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression. The specifics of these interactions and their consequences are subjects of ongoing investigation.

Metabolic Pathways

The full name compound may be involved in various metabolic pathways. It could interact with enzymes or cofactors and could also affect metabolic flux or metabolite levels

Biological Activity

3-(1-(3-(Pyridin-2-yloxy)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione, with the molecular formula C20H20N4O4 and a molecular weight of 380.404 g/mol, is a complex compound that has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, biochemical pathways, and potential therapeutic applications.

Chemical Structure

The compound features an imidazolidine core linked to a piperidine ring and a pyridinyl moiety, which contributes to its interaction with various biological targets. The structure can be represented as follows:

| Component | Description |

|---|---|

| Molecular Formula | C20H20N4O4 |

| Molecular Weight | 380.404 g/mol |

| CAS Number | 2034469-83-3 |

The biological activity of this compound is largely attributed to its ability to interact with multiple molecular targets due to the presence of imidazole and piperidine groups. These interactions can lead to various pharmacological effects:

- Antibacterial Activity : The compound has shown potential against a range of bacterial strains, likely through the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

- Antitumor Effects : Preliminary studies suggest that it may inhibit tumor cell proliferation by inducing apoptosis or disrupting cell cycle progression.

- Anti-inflammatory Properties : It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

- Antioxidant Activity : The compound exhibits the ability to scavenge free radicals, contributing to its protective effects against oxidative stress.

Biological Assays and Findings

A series of biological assays have been conducted to evaluate the efficacy of 3-(1-(3-(Pyridin-2-yloxy)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione:

| Assay Type | Target | Result |

|---|---|---|

| Antibacterial | Various strains | Inhibition zones observed, indicating effective antibacterial properties. |

| Cytotoxicity | Cancer cell lines (e.g., HeLa) | IC50 values in the micromolar range, suggesting significant cytotoxicity. |

| Anti-inflammatory | LPS-stimulated macrophages | Reduced levels of TNF-alpha and IL-6 upon treatment. |

| Antioxidant | DPPH scavenging assay | Notable reduction in DPPH radical levels, indicating strong antioxidant capacity. |

Case Studies

- Anticancer Activity : In a study focusing on its anticancer properties, 3-(1-(3-(Pyridin-2-yloxy)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione was tested against various cancer cell lines. Results indicated that the compound significantly inhibited cell viability in a dose-dependent manner, with mechanisms involving apoptosis induction confirmed via flow cytometry.

- Anti-inflammatory Effects : Another study evaluated its anti-inflammatory effects in an animal model of acute inflammation. Treatment with the compound resulted in a marked decrease in paw edema and histological evidence of reduced inflammation compared to control groups.

Scientific Research Applications

The compound "3-(1-(3-(Pyridin-2-yloxy)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione" is a research compound with the molecular formula C20H20N4O4 and a molecular weight of 380.404. It contains both imidazole and piperidine moieties.

Scientific Research Applications

This compound is a useful research chemical with a purity of around 95%. Imidazole and piperidine derivatives have a broad range of chemical and biological properties, enabling them to interact with various biological targets. They are known to affect various biochemical pathways and have various biological effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, and antifungal activities.

Other related compounds have demonstrated potential in diverse applications:

- c-KIT kinase inhibition Certain 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives can inhibit c-KIT kinase across a wide range of c-KIT mutations .

- Protein kinase inhibition Pyridines and pyrimidines are used in synthesizing molecules that can inhibit protein kinases .

- Glycine transporter 1 (GlyT1) inhibition Some pyridine-2-carboxamide derivatives have been identified as potent GlyT1 inhibitors, which may be relevant in treating schizophrenia .

- Anticancer activity N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide has demonstrated anticancer activity in studies conducted on A549 lung cancer cells and MCF-7 breast cancer cells, with IC50 values of 12.5 µM and 15.0 µM, respectively.

- Diverse biological activities Imidazo[1,2-a]pyrimidines exhibit a diverse range of biological activities, including antifungal, antibacterial, antimalarial, anticancer, antiviral, antitubercular, and antidepressant properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural Comparison of Key Compounds

Key Observations:

Core Heterocycles: The target compound and the derivative in share the imidazolidine-2,4-dione core, which is absent in ’s imidazole-bipyridine compound. ’s compound employs a bipyridine system, which could enhance π-π stacking interactions in biological targets .

The piperidin-4-yl group in the target differs from the piperidin-1-ylmethyl substituent in , which may alter spatial orientation and binding pocket interactions .

Synthetic Approaches:

- Both and the target compound likely utilize nucleophilic aromatic substitution (SNAr) for pyridine functionalization, a common strategy for introducing amine or ether groups .

Pharmacological and Physicochemical Inferences

- Lipophilicity: The trifluoroethyl group in ’s derivative increases lipophilicity, which could enhance blood-brain barrier penetration compared to the target compound’s pyridin-2-yloxy-benzoyl group .

- Solubility: The piperidine ring in both the target and ’s compound may improve aqueous solubility compared to ’s bipyridine system, which lacks ionizable groups .

Preparation Methods

Cyclization of Urea Derivatives

A common method involves the reaction of α-amino esters with urea or its derivatives under basic conditions. For example, glycine ethyl ester can react with urea in the presence of sodium ethoxide to form hydantoin. Adapting this to the target molecule, a substituted α-amino ester precursor (e.g., 3-aminopropionic acid ester) could undergo cyclization with urea to yield the hydantoin core.

Reaction Conditions

Alternative Route via Ketene Intermediates

Ketene-based cycloadditions offer another pathway. For instance, the reaction of dichloroketene with a primary amine generates an intermediate that cyclizes to form hydantoin derivatives. This method provides regioselectivity but requires stringent anhydrous conditions.

Introduction of the Piperidin-4-yl Sulfonylmethyl Group

The piperidin-4-yl sulfonylmethyl group bridges the hydantoin core and the benzoyl-piperidine moiety. This step likely involves sulfonylation followed by piperidine coupling.

Sulfonylation of the Hydantoin Nitrogen

The hydantoin’s secondary nitrogen is sulfonylated using a sulfonyl chloride derivative. For example, reaction with piperidin-4-ylmethanesulfonyl chloride introduces the sulfonylmethyl-piperidine group.

Procedure

- Activation : Dissolve hydantoin in dry dichloromethane (DCM) under nitrogen.

- Sulfonylation : Add piperidin-4-ylmethanesulfonyl chloride (1.2 eq) and triethylamine (2 eq) dropwise.

- Stirring : React at 0°C to room temperature for 12 hours.

- Workup : Quench with water, extract with DCM, and purify via column chromatography.

Key Parameters

Piperidine Functionalization

The piperidine ring may require protection/deprotection strategies. For instance, Boc-protected piperidine sulfonyl chlorides can be used, followed by deprotection under acidic conditions.

Acylation with 3-(Pyridin-2-yloxy)benzoyl Chloride

The final step involves acylating the piperidine nitrogen with 3-(pyridin-2-yloxy)benzoyl chloride.

Synthesis of 3-(Pyridin-2-yloxy)benzoyl Chloride

Precursor Preparation

- Coupling Reaction : React 3-hydroxybenzoic acid with 2-chloropyridine in the presence of K₂CO₃ and a palladium catalyst to form 3-(pyridin-2-yloxy)benzoic acid.

- Chlorination : Treat the acid with thionyl chloride (SOCl₂) to generate the acyl chloride.

Conditions

Acylation of Piperidine

Procedure

- Reaction : Add 3-(pyridin-2-yloxy)benzoyl chloride (1.1 eq) to the piperidine-sulfonylated hydantoin in DCM.

- Base : Use N,N-diisopropylethylamine (DIPEA, 2 eq) to scavenge HCl.

- Stirring : 24 hours at room temperature.

- Purification : Isolate via recrystallization or chromatography.

Optimization Notes

- Excess acyl chloride improves conversion.

- Anhydrous conditions prevent hydrolysis.

Purification and Characterization

Crystallization

The final compound may be crystallized from ethanol/water mixtures, as demonstrated for structurally related hydantoin derivatives.

Analytical Data

Comparative Analysis of Synthetic Routes

| Step | Method | Advantages | Challenges |

|---|---|---|---|

| Hydantoin formation | Urea cyclization | High yield, simple conditions | Requires substituted α-amino esters |

| Sulfonylation | Sulfonyl chloride coupling | Direct functionalization | Sensitivity to moisture |

| Acylation | Schotten-Baumann | Scalable, mild conditions | Competing hydrolysis |

Mechanistic Considerations

- Hydantoin Cyclization : Proceeds via nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration.

- Sulfonylation : Involves the formation of a sulfonamide bond via displacement of chloride from the sulfonyl chloride.

- Acylation : Follows a nucleophilic acyl substitution mechanism at the piperidine nitrogen.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.